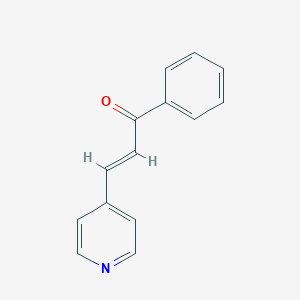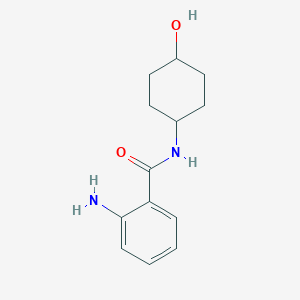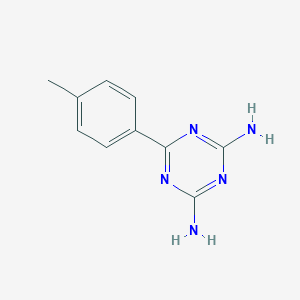
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
説明
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine is an aliphatic compound . It has a molecular formula of C10H11N5, an average mass of 201.228 Da, and a monoisotopic mass of 201.101440 Da .
Synthesis Analysis
The synthesis of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine involves the reaction of 4-aminophenol with 2,4-dichloroacetophenone in the presence of sodium acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine are as follows :科学的研究の応用
Anticancer Applications
Diazines, including our compound of interest, have been reported to exhibit anticancer properties . They have been used in the synthesis of FDA approved drugs with pyrimidine as a central unit bearing different substituents . For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antibacterial and Antimicrobial Applications
Diazines have been reported to exhibit antibacterial and antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them useful in the treatment of various infections .
Anti-inflammatory Applications
Diazines have been reported to exhibit anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antifungal Applications
Diazines have been reported to exhibit antifungal properties . They can inhibit the growth of fungi, making them useful in the treatment of various fungal infections .
Antituberculosis Applications
Diazines have been reported to exhibit antituberculosis properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antiviral Applications
Diazines have been reported to exhibit antiviral properties . They can inhibit the replication of viruses, making them useful in the treatment of various viral infections .
Antiparasitic Applications
Diazines have been reported to exhibit antiparasitic properties . They can inhibit the growth of parasites, making them useful in the treatment of various parasitic infections .
These are just a few of the many potential applications of “2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine”. It’s important to note that the effectiveness of this compound in these applications can vary depending on a variety of factors, including the specific conditions of use and the presence of other compounds .
作用機序
Target of Action
The primary target of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, a pyrimidine derivative, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing the activity of these enzymes, it reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid metabolic pathway, leading to a decrease in the production of PGE2 . This results in the reduction of inflammation and pain, as PGE2 is responsible for the sensitization of sensory nerve endings to pain .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate would be influenced by factors such as its lipophilicity, molecular size, and the presence of metabolic enzymes .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the production of PGE2, it can potentially alleviate symptoms in conditions characterized by inflammation and pain .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can impact the compound’s stability .
特性
IUPAC Name |
6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECZZKFYYMMMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274877 | |
| Record name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine | |
CAS RN |
19338-12-6 | |
| Record name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical hydrogen bonding motif observed in crystal structures of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine with benzoic acid derivatives?
A1: Both research papers demonstrate that 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine consistently forms adducts with benzoic acid and 4-methylbenzoic acid through N—H⋯O and O—H⋯N hydrogen bonds. These interactions arrange themselves in a characteristic R22(8) motif. This motif further propagates via N—H⋯N hydrogen bonds, creating supramolecular ribbon structures within the crystal lattice [, ].
Q2: How does the conformation of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine influence its crystal packing?
A2: The molecule of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is not planar. The triazine ring and the adjacent benzene ring maintain a dihedral angle of approximately 28.85° [] to 29.2° []. This non-planar conformation, alongside the hydrogen bonding patterns described previously, plays a crucial role in the overall crystal packing of this compound when crystallized with benzoic acid derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









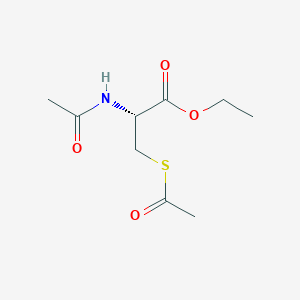
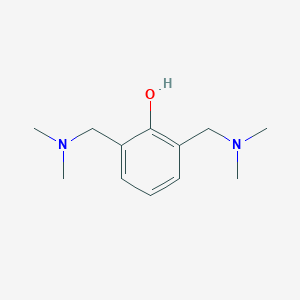
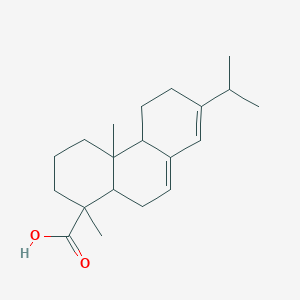
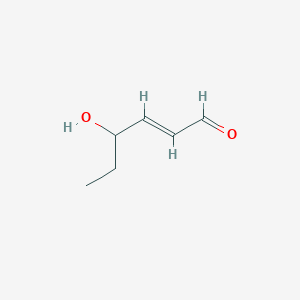
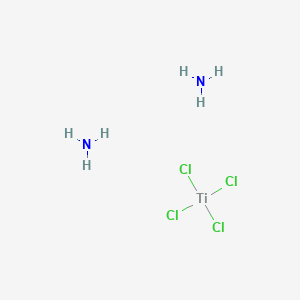
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)
